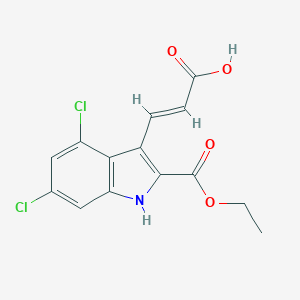
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate, commonly known as EDC, is an organic compound with a wide range of applications in scientific research. EDC is a versatile reagent used in organic synthesis, biochemistry, and materials science. EDC has been used in the synthesis of various compounds, including peptides, peptidomimetics, and other organic molecules. EDC has also been used in the synthesis of various materials, such as polymers and nanoparticles. In addition, EDC has been used in the study of protein-protein interactions and in the development of therapeutic agents.
科学研究应用
EDC has a wide range of applications in scientific research. EDC has been widely used in the synthesis of various compounds, such as peptides, peptidomimetics, and other organic molecules. EDC has also been used in the synthesis of various materials, such as polymers and nanoparticles. In addition, EDC has been used in the study of protein-protein interactions and in the development of therapeutic agents.
作用机制
The mechanism of action of EDC is not well understood. However, it is believed that EDC acts as an electrophilic reagent, which means that it can react with nucleophiles, such as amines and carboxylic acids. EDC is also believed to act as an acid catalyst, which means that it can catalyze the formation of covalent bonds between molecules.
生化和生理效应
The biochemical and physiological effects of EDC are not well understood. However, it is believed that EDC can interact with proteins and nucleic acids, which can result in changes in the structure and function of these molecules. In addition, EDC has been shown to have an inhibitory effect on enzymes, which can lead to changes in the metabolism of cells.
实验室实验的优点和局限性
The main advantage of using EDC in lab experiments is its versatility. EDC can be used in a wide range of reactions and can be used to synthesize a variety of compounds. Additionally, EDC is relatively easy to handle and is not toxic. However, EDC can be difficult to purify and has a limited shelf-life.
未来方向
The potential future directions for EDC are numerous. For example, EDC could be used in the synthesis of novel materials, such as polymers and nanoparticles. Additionally, EDC could be used to study the structure and function of proteins and nucleic acids. Furthermore, EDC could be used to develop novel therapeutic agents. Finally, EDC could be used to study the effects of environmental toxins on cells.
合成方法
The synthesis of EDC is relatively straightforward. EDC can be synthesized by reacting ethylene dichloride with indole-2-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at room temperature and the EDC product is isolated by column chromatography.
属性
IUPAC Name |
(E)-3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h3-6,17H,2H2,1H3,(H,18,19)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCOOJMPHIVOU-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

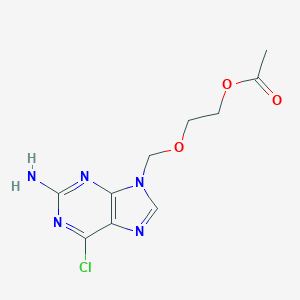
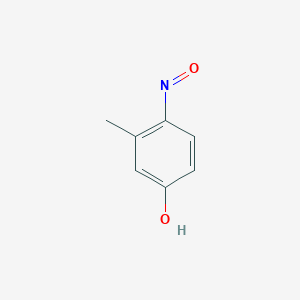




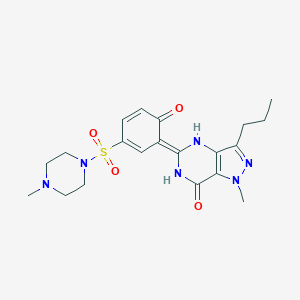
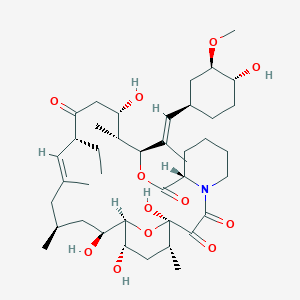
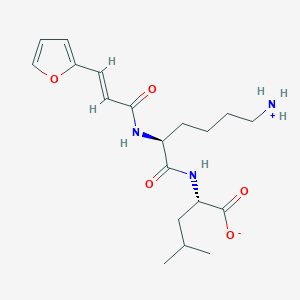
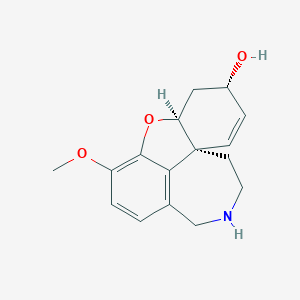
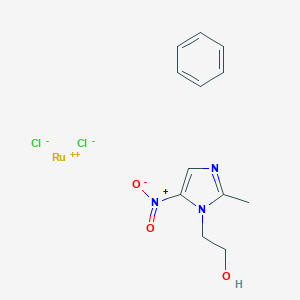
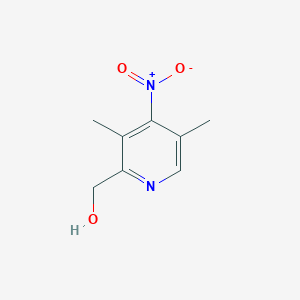

![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)